molecular formula C21H20N2O3 B364191 N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide CAS No. 797806-81-6

N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B364191
CAS No.: 797806-81-6
M. Wt: 348.4g/mol
InChI Key: FBAUQNMZMJRFHZ-UHFFFAOYSA-N
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Description

N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a furan ring, a benzamido group, and a propan-2-yl substituent, which contribute to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(propan-2-yl)benzoic acid with an appropriate amine to form the benzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Coupling with Furan-2-carboxylic Acid: The benzamido intermediate is then coupled with furan-2-carboxylic acid using similar coupling agents and catalysts to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzamido group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-{4-[4-(methyl)benzamido]phenyl}furan-2-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.

    N-{4-[4-(ethyl)benzamido]phenyl}furan-2-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

    N-{4-[4-(tert-butyl)benzamido]phenyl}furan-2-carboxamide: Similar structure but with a tert-butyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

797806-81-6

Molecular Formula

C21H20N2O3

Molecular Weight

348.4g/mol

IUPAC Name

N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-14(2)15-5-7-16(8-6-15)20(24)22-17-9-11-18(12-10-17)23-21(25)19-4-3-13-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChI Key

FBAUQNMZMJRFHZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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